molecular formula C19H19ClN2O3 B12618454 2-[(3-Chloroanilino)(4-nitrophenyl)methyl]cyclohexan-1-one CAS No. 920264-47-7

2-[(3-Chloroanilino)(4-nitrophenyl)methyl]cyclohexan-1-one

Cat. No.: B12618454
CAS No.: 920264-47-7
M. Wt: 358.8 g/mol
InChI Key: YCJFPGDAAGVKME-UHFFFAOYSA-N
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Description

2-[(3-Chloroanilino)(4-nitrophenyl)methyl]cyclohexan-1-one is a complex organic compound characterized by the presence of a cyclohexanone core substituted with a 3-chloroanilino and a 4-nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Chloroanilino)(4-nitrophenyl)methyl]cyclohexan-1-one typically involves multi-step organic reactions. One common method includes the reaction of cyclohexanone with 3-chloroaniline and 4-nitrobenzaldehyde under specific conditions to form the desired product. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the proper formation of the compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

2-[(3-Chloroanilino)(4-nitrophenyl)methyl]cyclohexan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as ethanol, methanol, and dichloromethane are often used to facilitate these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield aniline derivatives, while substitution reactions can produce a variety of substituted cyclohexanone derivatives .

Scientific Research Applications

2-[(3-Chloroanilino)(4-nitrophenyl)methyl]cyclohexan-1-one has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(3-Chloroanilino)(4-nitrophenyl)methyl]cyclohexan-1-one involves its interaction with specific molecular targets. The compound can interact with enzymes and proteins, leading to changes in their activity. The nitro and chloro groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(3-Chloroanilino)(4-nitrophenyl)methyl]cyclohexan-1-one is unique due to the presence of both chloro and nitro groups, which confer distinct chemical and biological properties.

Biological Activity

The compound 2-[(3-Chloroanilino)(4-nitrophenyl)methyl]cyclohexan-1-one , with the CAS number 792842-31-0, is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article explores its chemical structure, biological properties, and relevant research findings, including case studies and data tables.

Chemical Structure

The molecular formula of the compound is C19H20N2O3C_{19}H_{20}N_{2}O_{3}, with a molecular weight of approximately 324.37 g/mol. The structure features a cyclohexanone core substituted with a 3-chloroaniline and a 4-nitrophenyl group, which are crucial for its biological activity.

Anticancer Potential

Recent studies highlight the role of heterocyclic compounds in cancer therapy. The incorporation of heterocycles, such as those found in This compound , is known to enhance the pharmacological properties of drugs targeting various malignancies. Research indicates that compounds with similar structures have shown effectiveness in inhibiting tumor growth by targeting specific pathways involved in cancer progression, including the PI3K/Akt signaling pathway .

Case Studies

  • In Vitro Studies : Experimental research has been conducted to evaluate the cytotoxic effects of similar compounds on cancer cell lines. For instance, compounds bearing nitrophenyl groups have shown significant inhibition of cell proliferation in breast and prostate cancer cell lines, suggesting that This compound may exhibit comparable effects .
  • Mechanistic Insights : Studies involving related heterocyclic compounds have elucidated mechanisms such as apoptosis induction and cell cycle arrest in cancer cells. These mechanisms are essential for understanding how This compound could function as an anticancer agent .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInhibits tumor growth via PI3K/Akt pathway
AntimicrobialPotential activity against bacterial strains

Table 2: Structural Characteristics

PropertyValue
Molecular FormulaC19H20N2O3C_{19}H_{20}N_{2}O_{3}
Molecular Weight324.37 g/mol
LogP5.103
PSA74.92

Properties

CAS No.

920264-47-7

Molecular Formula

C19H19ClN2O3

Molecular Weight

358.8 g/mol

IUPAC Name

2-[(3-chloroanilino)-(4-nitrophenyl)methyl]cyclohexan-1-one

InChI

InChI=1S/C19H19ClN2O3/c20-14-4-3-5-15(12-14)21-19(17-6-1-2-7-18(17)23)13-8-10-16(11-9-13)22(24)25/h3-5,8-12,17,19,21H,1-2,6-7H2

InChI Key

YCJFPGDAAGVKME-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=O)C(C1)C(C2=CC=C(C=C2)[N+](=O)[O-])NC3=CC(=CC=C3)Cl

Origin of Product

United States

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